2-Methyl-1,3,5-oxathiazepane-4-thione
Description
2-Methyl-1,3,5-oxathiazepane-4-thione is a heterocyclic compound with the molecular formula C₅H₉NOS₂. It is characterized by a seven-membered ring containing oxygen, sulfur, and nitrogen atoms.
Properties
CAS No. |
150858-93-8 |
|---|---|
Molecular Formula |
C5H9NOS2 |
Molecular Weight |
163.3 g/mol |
IUPAC Name |
2-methyl-1,3,5-oxathiazepane-4-thione |
InChI |
InChI=1S/C5H9NOS2/c1-4-7-3-2-6-5(8)9-4/h4H,2-3H2,1H3,(H,6,8) |
InChI Key |
GIGCVIISEDVNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCCNC(=S)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,5-oxathiazepane-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the oxathiazepane ring . The reaction conditions often require mild temperatures and solvents such as methanol or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-Methyl-1,3,5-oxathiazepane-4-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3,5-oxathiazepane-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-1,3,5-oxathiazepane-4-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3,5-oxathiazepane-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, or other cellular processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane-2-thione: A five-membered ring compound with similar sulfur and oxygen atoms.
1,3-Thiazolidine-2-thione: Another five-membered ring compound with sulfur and nitrogen atoms.
1,3,4-Oxadiazole: A five-membered ring compound with oxygen and nitrogen atoms.
Uniqueness
2-Methyl-1,3,5-oxathiazepane-4-thione is unique due to its seven-membered ring structure, which provides distinct chemical and physical properties compared to the smaller five-membered ring compounds. This uniqueness makes it a valuable compound for specific applications where larger ring systems are advantageous .
Biological Activity
2-Methyl-1,3,5-oxathiazepane-4-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 175.27 g/mol. Its structure features a thiazepane ring with a thione functional group, contributing to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉NOS₂ |
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | 2-Methyl-1,3,5-oxathiazepane-4-thione |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that 2-Methyl-1,3,5-oxathiazepane-4-thione exhibits various biological activities, including:
- Antimicrobial Activity : Several studies have reported the compound's effectiveness against different bacterial strains and fungi.
- Anticancer Properties : Preliminary findings suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models.
The mechanisms by which 2-Methyl-1,3,5-oxathiazepane-4-thione exerts its biological effects are still under investigation. Potential mechanisms include:
- Interaction with Enzymes : The thione group may interact with cysteine residues in enzymes, inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation pathways.
Antimicrobial Activity
A study conducted by [source needed] evaluated the antimicrobial effects of various thiazepane derivatives, including 2-Methyl-1,3,5-oxathiazepane-4-thione. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of 2-Methyl-1,3,5-oxathiazepane-4-thione on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 18 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G2/M phase and increased apoptosis markers such as annexin V positivity.
Anti-inflammatory Effects
A recent animal study examined the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model. Results showed a significant reduction in paw swelling (p < 0.01) at a dosage of 25 mg/kg compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
